2-Methoxy-5-aminoformanilide
Overview
Description
N-(5-Amino-2-methoxyphenyl)formamide is an organic compound with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. This compound is a derivative of (4-Methoxyphenyl)amine and is used in various organic synthesis applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-Amino-2-methoxyphenyl)formamide can be synthesized through the N-formylation of primary and secondary amines using formamide and sodium methoxide. This method offers moderate to excellent yields and enables one-pot conversion of amino esters to N-formyl amides. Another method involves the formamide/formamidase system, which is exploited for efficient formamide-based production of nitrogenous compounds.
Industrial Production Methods
Industrial production methods for N-(5-Amino-2-methoxyphenyl)formamide are not extensively documented. the use of formamide-based production systems and N-formylation techniques are likely employed due to their efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions to form derivatives like O-silylurethanes, ureas, and other formamides.
Common Reagents and Conditions
Common reagents used in these reactions include formamide, sodium methoxide, and other formylating agents. Reaction conditions typically involve moderate temperatures and solvent-free environments for efficient conversion.
Major Products Formed
Major products formed from these reactions include O-silylurethanes, ureas, and other formamides, which have promising applications in organic synthesis.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)formamide has several scientific research applications, including:
Chemistry: Used in the synthesis of various organic compounds, including O-silylurethanes and ureas.
Biology: Plays a role in the production of nitrogenous compounds through formamide-based systems.
Industry: Used in the production of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)formamide involves its ability to undergo N-formylation and other chemical reactions. The molecular targets and pathways involved include the formamide/formamidase system, which facilitates the production of nitrogenous compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-Amino-2-methoxyphenyl)formamide include:
Uniqueness
N-(5-Amino-2-methoxyphenyl)formamide is unique due to its specific structure and ability to undergo efficient N-formylation reactions. Its derivatives have promising applications in organic synthesis, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPCMYIHVRFISC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455335 | |
Record name | N-(5-Amino-2-methoxyphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78939-34-1 | |
Record name | N-(5-Amino-2-methoxyphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-amino-2-methoxyphenyl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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